3,5-DIchloro-2-fluoro-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIchloro-2-fluoro-6-methoxypyridine is a synthetic compound with the molecular formula C6H4Cl2FNO . It is a chemical transformation product and is used in the synthesis of various fluorinated pyridines .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of 3,5-DIchloro-2-fluoro-6-methoxypyridine is represented by the linear formula C6H4Cl2FNO . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines their interesting and unusual physical, chemical, and biological properties .Scientific Research Applications
Nucleoside Analogues Synthesis
Research by Nesnow and Heidelberger (1975) demonstrated the utility of related compounds in the synthesis of nucleoside analogues. Their work detailed the synthesis of 4-amino-5-fluoro-2-pyridone, a derivative obtained from the reduction and subsequent reactions of methoxy and nitropyridine compounds. This process was instrumental in creating nucleoside analogues such as 5-fluoro-3-deazacytidine and its derivatives, showcasing the potential of pyridine derivatives in medicinal chemistry and drug development Nesnow & Heidelberger, 1975.
Fluoropyridines Synthesis
Banks et al. (1974) explored the synthesis of polyfluoro-compounds, including the generation of 2-substituted tetrafluoropyridines. Their research highlighted methods for obtaining tetrafluoropyridine derivatives through reactions involving dichloro and difluoropyridine compounds with potassium fluoride, showcasing the versatility of pyridine derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals Banks, Haszeldine, Legge, & Rickett, 1974.
Environmental Monitoring
The development of Enzyme-linked Immunosorbent Assays (ELISAs) for detecting pyridine derivatives in environmental samples was detailed by J. and Hall (1996). This research provided methods for quantitating compounds like fluroxypyr and triclopyr in soil and water, indicating the environmental applications of pyridine derivatives in monitoring and managing agricultural chemicals J. and Hall, 1996.
Chemical Synthesis and Mechanisms
Zhi-yuan (2010) conducted a study on the synthesis and reaction mechanisms of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, a compound closely related to 3,5-Dichloro-2-fluoro-6-methoxypyridine. This research provides insights into the chemical transformations and potential applications of such compounds in synthetic organic chemistry Mi Zhi-yuan, 2010.
Future Directions
Fluoropyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
properties
IUPAC Name |
3,5-dichloro-2-fluoro-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHRVYGURACNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DIchloro-2-fluoro-6-methoxypyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.